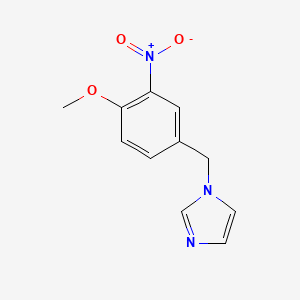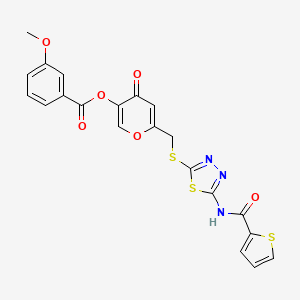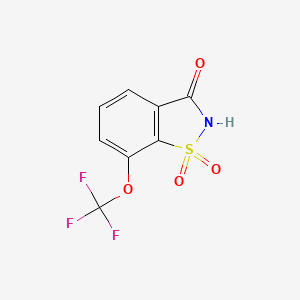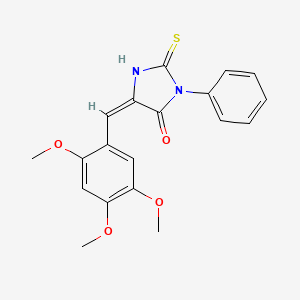
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone, also known as DEPE, is a chemical compound that has been widely studied for its potential application in various scientific fields. It is a derivative of the natural compound, epicatechin, which is found in various plants and has been shown to have antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone is not fully understood, but it is believed to act by scavenging free radicals and reducing oxidative stress in cells. This can lead to a reduction in inflammation and cell damage, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone can have various biochemical and physiological effects in cells and organisms. It has been shown to reduce oxidative stress, inflammation, and cell damage in various cell types such as cancer cells and neurons. It has also been shown to improve cardiovascular health by reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in various cell types. However, one limitation of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone. One area of interest is its potential application in the treatment of various diseases such as cancer and Alzheimer's disease. Another area of interest is its potential use as a dietary supplement to improve cardiovascular health. Further research is needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone involves the reaction of epicatechin with ethyl bromide in the presence of a base such as potassium carbonate. This results in the formation of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone, which can then be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone has been studied for its potential application in various scientific fields such as medicine, biology, and chemistry. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-2-20-15-5-3-4-6-16(15)21-10-14(19)12-8-7-11(17)9-13(12)18/h3-9,17-18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFDRMPGKYCDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)
![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)


![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)
![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)

![methyl 2-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2952101.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2952102.png)